molecular formula C13H26N2O3 B1377814 tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate CAS No. 1376134-81-4

tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate

Cat. No.: B1377814
CAS No.: 1376134-81-4
M. Wt: 258.36 g/mol
InChI Key: DZQUGCQCUZQUBW-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(piperidin-4-yloxy)propyl]carbamate: is an organic molecule containing a carbamate functional group (NH-CO-O-). The structure incorporates a tert-butyl group (C(CH3)3), a piperidine ring with a hydroxyl group attached at the 4th position (piperidin-4-yloxy), and a three-carbon linker chain connecting them .

Biochemical Analysis

Biochemical Properties

Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecules, affecting their function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic processes, influencing the flow of metabolites through these pathways. The compound can affect the levels of key metabolites, altering the overall metabolic balance within cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of the compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, localization to the mitochondria may influence energy production, while localization to the nucleus may affect gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: tert-Butyl chloroformate, 3-(piperidin-4-yloxy)propylamine.

    Reaction Conditions: The synthesis typically involves the reaction of tert-butyl chloroformate with 3-(piperidin-4-yloxy)propylamine in the presence of a base such as triethylamine.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Deprotection: Specific conditions depending on the protecting group strategy.

Major Products:

    Hydrolysis: Piperidin-3-ol and tert-butyl alcohol.

    Deprotection: Original amine.

Comparison with Similar Compounds

  • tert-Butyl N-[3-(piperidin-4-yloxy)ethyl]carbamate
  • tert-Butyl N-[3-(piperidin-4-yloxy)butyl]carbamate
  • tert-Butyl N-[3-(piperidin-4-yloxy)methyl]carbamate

Uniqueness:

Biological Activity

Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications based on diverse research findings.

1. Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and a piperidin-4-yloxy propyl chain. Its molecular formula is C16H24N2O3C_{16}H_{24}N_{2}O_{3} with a molecular weight of approximately 258.36 g/mol. This structural arrangement contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes.

2.1 Enzyme Interactions

Research indicates that this compound interacts with specific enzymes and proteins, influencing their activity and function. It has been shown to modulate the activity of enzymes involved in metabolic pathways, acting as either an inhibitor or an activator depending on the context.

2.2 Cellular Effects

The compound significantly affects various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism. In laboratory studies, it has been observed to enhance cell viability in the presence of neurotoxic agents like amyloid-beta (Aβ), suggesting protective effects against cellular stressors .

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can lead to alterations in cellular signaling pathways that are crucial for maintaining cellular homeostasis.

3.1 Case Studies

  • Astrocyte Viability : In a study examining the protective effects against Aβ-induced toxicity, this compound improved astrocyte cell viability from 43.78% to 62.98% when co-administered with Aβ at a concentration of 100 μM .
  • Animal Models : Dosage effects have been observed in animal models where varying concentrations of the compound influenced behavioral and physiological outcomes, indicating potential therapeutic applications in neurodegenerative diseases.

4. Therapeutic Implications

The compound's ability to modulate enzyme activity and protect against neurotoxic insults suggests its potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its multifunctional nature allows it to target multiple pathways involved in disease progression, making it a candidate for multimodal therapeutic strategies .

5. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-(piperidin-4-yl)propylcarbamateC_{16}H_{24}N_{2}O_{2}Lacks ether functionality
Tert-butyl N-(3-piperidin-4-ylmethyl)carbamateC_{15}H_{22}N_{2}O_{2}Different side chain structure
Tert-butyl (3-(piperidin-4-yl)phenyl)carbamateC_{17}H_{26}N_{2}O_{3}Contains a phenyl group instead of propyl

This comparison highlights how variations in structure can influence biological activity and application potential within this class of chemicals.

6. Conclusion

This compound demonstrates significant biological activity through its interactions with enzymes and cellular pathways. Its protective effects against neurotoxicity and potential therapeutic applications make it a promising candidate for further research in drug development aimed at neurological disorders. Continued exploration of its mechanisms of action will be crucial for understanding its full therapeutic potential.

Properties

IUPAC Name

tert-butyl N-(3-piperidin-4-yloxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-4-10-17-11-5-8-14-9-6-11/h11,14H,4-10H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQUGCQCUZQUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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